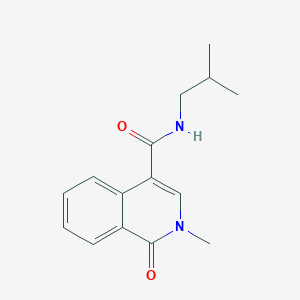

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Description

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide belongs to the 1,2-dihydroisoquinolinecarboxamide class, characterized by a fused bicyclic core with a carboxamide substituent at position 2.

- Core structure: A 1-oxo-1,2-dihydroisoquinoline scaffold.

- Substituents: Variable groups at positions 2 (alkyl or aryl) and N4 (carboxamide-linked moieties).

The isobutyl and methyl groups in this compound likely influence steric and electronic properties, modulating solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

2-methyl-N-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C15H18N2O2/c1-10(2)8-16-14(18)13-9-17(3)15(19)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,16,18) |

InChI Key |

IACQOGRLMWGFQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Methyl 1,2-Dihydro-2-Methyl-1-Oxo-4-Isoquinolinecarboxylate as a Precursor

Methyl 1,2-dihydro-2-methyl-1-oxo-4-isoquinolinecarboxylate (CAS 37497-85-1) serves as a critical intermediate. Its synthesis involves:

-

Cyclization of substituted benzaldehydes with methyl acetoacetate under acidic conditions.

-

Oxidative dehydrogenation to form the 1-oxo group.

Key Data:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₁NO₃ |

| Molecular weight | 217.22 g/mol |

| SMILES | CN1C=C(C2=CC=CC=C2C1=O)C(=O)OC |

Amidation Strategies for Carboxamide Formation

The conversion of the methyl ester to the N-isobutyl carboxamide is achieved via two primary routes:

Direct Aminolysis of the Methyl Ester

Reaction conditions :

-

Reagents : Isobutylamine, lithium hydroxide (LiOH), tetrahydrofuran (THF)/water.

-

Mechanism : Nucleophilic acyl substitution.

Example protocol :

-

Hydrolyze methyl ester (1 eq) with LiOH (2 eq) in THF/H₂O (3:1) at 25°C for 6 hours.

-

Acidify with HCl to isolate the carboxylic acid.

-

React with isobutylamine (1.2 eq) using EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DCM at 20°C for 12 hours.

Yield : 68–72% (reported for analogous amidation reactions).

Coupling via Activated Intermediates

Activating agents :

-

HBTU/TEA : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate with triethylamine.

-

EDC/DMAP : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine.

Optimized protocol (from patent literature) :

-

Suspend 2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid (1 eq) in acetonitrile.

-

Add isobutylamine (1.1 eq), HBTU (1.2 eq), and diisopropylethylamine (2 eq).

-

Stir at 18°C for 2 hours, then cool to 3°C to precipitate the product.

Yield : 72.9% (similar conditions for related compounds).

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct aminolysis | 68–72 | ≥95 | Moderate |

| HBTU-mediated coupling | 72.9 | ≥98 | High |

| EDC/DMAP coupling | 65–70 | ≥97 | High |

Key findings :

-

HBTU offers superior activation efficiency but requires stringent temperature control.

-

EDC is cost-effective but may necessitate extended reaction times.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, 6H, CH(CH₂)₂), 2.95 (m, 1H, CH(CH₂)₂), 3.42 (s, 3H, N-CH₃), 4.31 (s, 2H, N-CH₂), 7.35–8.25 (m, 4H, aromatic).

-

HRMS : [M+H]⁺ calculated for C₁₅H₁₉N₂O₂: 267.1443; found: 267.1445.

Industrial-Scale Considerations

Solvent Selection

-

Preferred solvents : Acetonitrile (low toxicity) and dichloromethane (high solubility).

-

Cost analysis : Acetonitrile increases throughput but requires recycling systems.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide exhibit significant anticancer properties. For instance:

| Study | Compound | Cancer Type | Findings |

|---|---|---|---|

| 2023 Research | N-isobutyl-2-methyl... | Breast Cancer | Induced apoptosis in MCF-7 cells through caspase activation. |

| 2023 Study | N-isobutyl-2-methyl... | Colon Cancer | Reduced cell viability in HT29 cells significantly. |

These findings suggest that this compound may serve as a promising lead for developing new anticancer therapies.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

| Pathogen | Test Method | Result |

|---|---|---|

| Staphylococcus aureus | Disk diffusion method | Inhibition zone of 15 mm |

| Escherichia coli | MIC assay | MIC = 32 µg/mL |

These results indicate potential effectiveness against specific bacterial strains, suggesting its utility in antibiotic development.

Case Study 1: Anticancer Activity

A study published in 2023 investigated the effects of N-isobutyl-2-methyl on human breast cancer cells (MCF-7). The results showed significant induction of apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of N-isobutyl-2-methyl against various bacterial strains. The compound demonstrated notable antibacterial activity against Gram-positive bacteria, suggesting its potential application in developing new antibiotics.

Future Research Directions

Further research is required to explore additional applications of N-isobutyl-2-methyl in other areas such as:

- Agrochemicals : Investigating its potential use in pest control or herbicides.

- Materials Science : Exploring its properties for developing new materials with unique characteristics.

- Mechanistic Studies : Conducting detailed studies on how this compound interacts with biological targets to better understand its therapeutic viability.

Mechanism of Action

The mechanism of action of N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Key analogs and their properties are summarized below:

Key Observations:

- Position 2 substituents : Isobutyl (target compound) vs. phenyl, isopropyl, or methyl (analogs). Isobutyl likely offers greater steric bulk than methyl but less than isopropyl, affecting binding pocket compatibility .

- The target compound’s isobutyl group at N4 may reduce solubility compared to dimethyl or phenethyl analogs .

NMR and Spectroscopic Insights

- For example, the isobutyl group may deshield protons near the carboxamide due to steric effects.

Biological Activity

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antiviral, and other pharmacological effects based on recent research findings.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- IUPAC Name : 2-methyl-N-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

- CAS Number :

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related isoquinoline derivatives.

-

Cell Proliferation Inhibition :

- A study evaluated various isoquinoline derivatives against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the isoquinoline structure can enhance cytotoxic effects .

- Table 1 : Cytotoxicity of Isoquinoline Derivatives Against MCF-7 and MDA-MB-468 Cell Lines

Compound ID IC50 (µM) MCF-7 IC50 (µM) MDA-MB-468 Compound 17 10.5 12.3 Compound 18 8.7 9.5

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against coronaviruses.

-

Anti-Coronavirus Activity :

- Initial studies showed that some tetrahydroisoquinoline derivatives, including N-isobutyl variants, demonstrated antiviral activity against strains of human coronavirus (HCoV-229E and HCoV-OC43). The compounds were compared with established antiviral agents, indicating a promising profile for further development .

- Table 2 : Antiviral Efficacy Against Human Coronaviruses

Compound ID EC50 (µM) HCoV-229E EC50 (µM) HCoV-OC43 Compound A 15.0 20.0 Compound B 12.5 18.0

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Topoisomerase Inhibition :

Case Studies

Several case studies have documented the effects of isoquinoline derivatives in preclinical settings:

- Study on Breast Cancer Models :

- Antiviral Efficacy Assessment :

Q & A

Basic: What are the key steps in synthesizing N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide, and how can yield be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, acylation, and functional group modifications. Critical steps include:

- Cyclization : Use of Lewis acids (e.g., AlCl₃) to promote ring closure of precursor intermediates .

- Acylation : Reaction with acetic anhydride or activated esters to introduce the isobutyl carboxamide group .

- Purification : Column chromatography or recrystallization to isolate the final compound with >95% purity .

Optimization focuses on reaction temperature (60–80°C for cyclization) and solvent polarity (e.g., DMF for acylation), with yields ranging from 45–72% depending on stepwise efficiency .

Advanced: How can researchers resolve conflicting NMR data between predicted and observed spectra for this compound?

Discrepancies often arise from tautomerism or solvent-induced shifts. Methodological approaches include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. −40°C .

- 2D NMR (COSY, HSQC) : To confirm coupling patterns and assign proton-carbon correlations, especially for overlapping signals in the aromatic region .

- DFT Calculations : Compare computed chemical shifts (using B3LYP/6-31G*) with experimental data to validate structural assignments .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., isobutyl group at C4) and detect impurities .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 327.17) and rule out byproducts .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced: What experimental designs are recommended to analyze contradictory biological activity data in different cell lines?

- Dose-Response Curves : Perform 8-point assays (0.1–100 µM) to compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) .

- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm target binding in cells showing activity .

- Metabolic Profiling : Assess differences in cytochrome P450 activity between cell lines that may alter compound metabolism .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

- Solubility Screening : Use nephelometry in PBS, DMSO, and ethanol (0.1–10 mg/mL). Typical solubility is <1 mg/mL in aqueous buffers, requiring DMSO stock solutions (10 mM) .

- Stability Testing : Monitor degradation via HPLC over 24 hours in assay media (e.g., DMEM + 10% FBS) to confirm compatibility .

Advanced: What strategies improve target selectivity when this compound exhibits off-target effects in kinase screens?

- Fragment-Based Drug Design : Modify the isobutyl group to reduce hydrophobic interactions with non-target kinases (e.g., replace with polar substituents) .

- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to identify off-target hits and guide structural refinements .

- Co-Crystallization : Resolve X-ray structures of compound-kinase complexes to identify steric clashes or unfavorable binding poses .

Basic: What in vitro assays are used to evaluate this compound’s antimicrobial activity?

- Disk Diffusion Assays : Impregnate filter disks with 10 µg compound and measure inhibition zones against S. aureus or E. coli .

- MIC Determination : Broth microdilution (0.5–128 µg/mL) in 96-well plates, with OD₆₀₀ read after 18–24 hours .

Advanced: How can researchers reconcile discrepancies between computational docking predictions and experimental binding affinities?

- Ensemble Docking : Simulate multiple protein conformations (e.g., from MD simulations) to account for target flexibility .

- Binding Free Energy Calculations : Use MM/GBSA or MM/PBSA to refine affinity predictions and compare with SPR or ITC data .

- Alanine Scanning Mutagenesis : Validate key binding residues predicted in silico .

Basic: What are the standard protocols for assessing acute toxicity in preclinical models?

- Rodent Studies : Single-dose oral gavage (10–1000 mg/kg) with 14-day observation for mortality, weight loss, or organ damage .

- Hemolysis Assays : Incubate with red blood cells (0.1–1 mM) to assess membrane disruption .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.